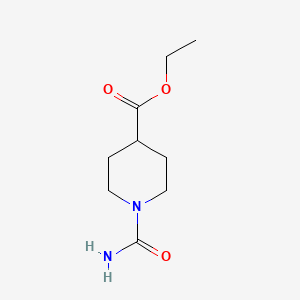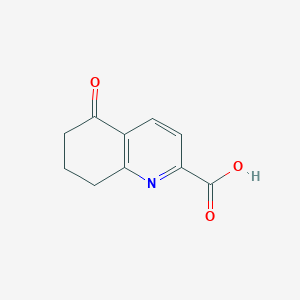
6-(Propylamino)pyridine-3-boronic acid
Übersicht
Beschreibung
6-(Propylamino)pyridine-3-boronic acid, also known as PAPB, is an organic compound that has a wide range of applications in scientific research. PAPB is a boronic acid that is composed of a pyridine ring, an amine group, and a boron atom, and it is widely used in organic synthesis. It is a versatile compound that can be used to synthesize a variety of other organic compounds, and its versatile nature makes it a useful tool for researchers. PAPB has also been found to have a range of biochemical and physiological effects, making it a useful tool in the study of biological systems.
Wissenschaftliche Forschungsanwendungen
6-(Propylamino)pyridine-3-boronic acid has a variety of applications in scientific research. It is used in organic synthesis to synthesize a variety of other organic compounds, such as amines, alcohols, and aldehydes. This compound is also used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It is also used in the synthesis of agrochemicals and other agricultural products. This compound is also used in the synthesis of materials for medical devices, such as pacemakers and stents.
Wirkmechanismus
The mechanism of action of 6-(Propylamino)pyridine-3-boronic acid is not fully understood. However, it is believed that the boron atom in the compound acts as a Lewis acid, allowing it to react with other molecules and form new compounds. The amine group in the compound is also believed to play a role in the reaction, as it can act as a nucleophile and react with other molecules.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Propylamino)pyridine-3-boronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it a cost-effective option for researchers. It is also a versatile compound, as it can be used to synthesize a variety of other organic compounds. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory conditions.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively reactive compound, and it is sensitive to heat and light. Additionally, it can be toxic if not handled properly. Therefore, it is important to take appropriate safety precautions when handling this compound in the laboratory.
Zukünftige Richtungen
The use of 6-(Propylamino)pyridine-3-boronic acid in scientific research is still in its early stages, and there is potential for further exploration. One potential future direction for this compound is the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of materials for medical devices, such as pacemakers and stents. Finally, this compound could be explored as a potential therapeutic agent, as it has been found to have a range of biochemical and physiological effects.
Synthesemethoden
6-(Propylamino)pyridine-3-boronic acid can be synthesized through several different methods. The most common method is by reacting pyridine-3-boronic acid with propylamine. This reaction can be done in an aqueous solution at room temperature, and the yield of the reaction is usually high. Another method of synthesis is by reacting pyridine-3-boronic acid with propyl bromide, which yields this compound in high yield. Other methods of synthesis include the use of catalysts such as palladium or copper, as well as the use of microwave-assisted synthesis.
Eigenschaften
IUPAC Name |
[6-(propylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h3-4,6,12-13H,2,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYTNWREGXGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249953 | |
| Record name | Boronic acid, B-[6-(propylamino)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311165-59-9 | |
| Record name | Boronic acid, B-[6-(propylamino)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311165-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-(propylamino)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)


![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)



